5,5'-Bioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bioxazole is a heterocyclic compound consisting of two oxazole rings connected by a single bond. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The unique structure of 5,5’-Bioxazole makes it an important compound in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bioxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the reaction of L-serine methyl ester with L-tert-leucine, followed by cyclodehydration under Wipf conditions to form oxazole. Subsequent steps include saponification, amidation, and another cyclodehydration to yield 5,5’-Bioxazole .
Industrial Production Methods: Industrial production of 5,5’-Bioxazole often involves large-scale synthesis using similar methods as described above. The process may include regioselective lithiation at the C-5’ position, followed by reaction with suitable electrophiles. This method allows for the functionalization of the oxazole rings, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Bioxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction of oxazole derivatives to form corresponding alcohols.
Substitution: Regioselective lithiation at the C-5’ position, followed by substitution with electrophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Organolithium reagents, organozinc species, and palladium-catalyzed cross-coupling reactions.
Major Products: The major products formed from these reactions include functionalized oxazoles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5,5’-Bioxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Incorporated into biologically active molecules, including potential anticancer agents.
Medicine: Studied for its potential therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of materials with nonlinear optical properties.
Wirkmechanismus
The mechanism of action of 5,5’-Bioxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary, but often include binding to active sites or altering protein function .
Vergleich Mit ähnlichen Verbindungen
2,4’-Bioxazole: Another oxazole derivative with different substitution patterns.
Bis(oxazoline) Ligands: Contain two oxazoline rings and are used in asymmetric catalysis.
2,5-Dimethyloxazole: A related compound with different electronic properties.
Uniqueness: 5,5’-Bioxazole is unique due to its specific structure, which allows for regioselective functionalization and diverse chemical reactivity. Its applications in various fields, including materials science and medicinal chemistry, highlight its versatility and importance .
Eigenschaften
Molekularformel |
C6H4N2O2 |
---|---|
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
5-(1,3-oxazol-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C6H4N2O2/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H |
InChI-Schlüssel |
AKGUGSYBAWBNKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=N1)C2=CN=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.